molecular formula C26H29N3O5S2 B2511111 4-(N-butyl-N-ethylsulfamoyl)-N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)benzamide CAS No. 921871-22-9

4-(N-butyl-N-ethylsulfamoyl)-N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)benzamide

Cat. No.: B2511111
CAS No.: 921871-22-9
M. Wt: 527.65
InChI Key: QLYJSFRPWSOVOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(N-butyl-N-ethylsulfamoyl)-N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C26H29N3O5S2 and its molecular weight is 527.65. The purity is usually 95%.
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Scientific Research Applications

  • Anticancer Potential : Some derivatives of this compound have been synthesized and shown significant anticancer activities. For instance, derivatives were synthesized and evaluated against several cancer cell lines, showing moderate to excellent activity, in some cases surpassing the reference drug etoposide (Ravinaik et al., 2021).

  • Antifungal Activity : Certain benzamide derivatives were synthesized and found to possess potential antifungal properties. These compounds were tested for their antifungal activity and showed promising results, indicating their potential application in developing antifungal agents (Narayana et al., 2004).

  • Antimicrobial Properties : A range of nitrogen-containing heterocyclic systems, including derivatives of this compound, were synthesized and evaluated for their antimicrobial and antifungal activities. The compounds showed sensitivity to both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans (Sych et al., 2019).

  • COX-1/COX-2 Inhibitory and Analgesic Activities : Novel heterocyclic compounds derived from this class were synthesized and screened for their COX-1/COX-2 inhibitory, analgesic, and anti-inflammatory activities. Some compounds showed high inhibitory activity on COX-2 selectivity, comparable to standard drugs, and demonstrated significant analgesic and anti-inflammatory effects (Abu‐Hashem et al., 2020).

  • Cytotoxic Evaluation : Various benzamide derivatives were synthesized and evaluated for their cytotoxic properties. Some of these compounds showed significant cytotoxicity against cancer cell lines, highlighting their potential use in developing cancer therapeutics (Nam et al., 2010).

Properties

IUPAC Name

4-[butyl(ethyl)sulfamoyl]-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N3O5S2/c1-4-7-15-29(5-2)36(31,32)20-13-11-18(12-14-20)25(30)28-26-27-21(17-35-26)23-16-19-9-8-10-22(33-6-3)24(19)34-23/h8-14,16-17H,4-7,15H2,1-3H3,(H,27,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLYJSFRPWSOVOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC4=C(O3)C(=CC=C4)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

527.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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